molecular formula C15H21NO B2430301 5-[Benzyl(cyclopropyl)amino]pentan-2-one CAS No. 1854298-24-0

5-[Benzyl(cyclopropyl)amino]pentan-2-one

Cat. No.: B2430301
CAS No.: 1854298-24-0
M. Wt: 231.339
InChI Key: PFBBWXMRJYKLFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(cyclopropyl)amino]pentan-2-one typically involves the reaction of benzylamine with cyclopropyl ketone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, can be optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency . The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(cyclopropyl)amino]pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

5-[Benzyl(cyclopropyl)amino]pentan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Benzyl(cyclopropyl)amino]pentan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-[Benzyl(cyclopropyl)amino]pentan-2-ol: A similar compound with a hydroxyl group instead of a ketone group.

    5-[Benzyl(cyclopropyl)amino]pentanoic acid: A derivative with a carboxylic acid group.

    5-[Benzyl(cyclopropyl)amino]pentan-2-amine: A compound with an amine group instead of a ketone.

Uniqueness

5-[Benzyl(cyclopropyl)amino]pentan-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[benzyl(cyclopropyl)amino]pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-13(17)6-5-11-16(15-9-10-15)12-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBBWXMRJYKLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN(CC1=CC=CC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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